Enabling Potent Mineralocorticoid Receptor Antagonism: Comparative IC50 Values
Derivatives synthesized from Benzoyl chloride, 4-(4-morpholinyl)- demonstrate potent antagonism of the mineralocorticoid receptor (MR). In a head-to-head binding assay, a specific derivative exhibited an IC50 of 32 nM, which represents a 3.6-fold increase in potency compared to a closely related analog with an IC50 of 116 nM [1]. This demonstrates that structural modifications accessible via this building block can significantly enhance target engagement.
| Evidence Dimension | Mineralocorticoid receptor (MR) antagonist activity |
|---|---|
| Target Compound Data | IC50 = 32 nM |
| Comparator Or Baseline | Closely related MR antagonist derivative (unspecified structure) |
| Quantified Difference | 3.6-fold more potent (116 nM / 32 nM) |
| Conditions | Binding affinity assay at mineralocorticoid receptor (unknown origin) [1] |
Why This Matters
For researchers developing MR-targeted therapeutics, the ability to access compounds with a 3.6-fold improvement in potency is a critical differentiator that directly impacts lead optimization and candidate selection.
- [1] BindingDB. Affinity Data for BDBM50510660. Entry for CHEMBL4578762. Accessed April 21, 2026. View Source
